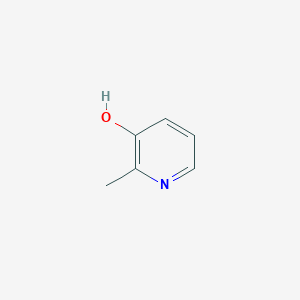

2-Methylpyridin-3-ol

Descripción

3-Hydroxy-2-methylpyridine has been reported in Streptomyces, Astragalus mongholicus, and Salvia divinorum with data available.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c1-5-6(8)3-2-4-7-5/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSRRZGQRFFFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149907 | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1121-25-1 | |

| Record name | 3-Hydroxy-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1121-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-2-methylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27506 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpyridin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLPYRIDIN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/365FJ23A8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methylpyridin-3-ol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core basic properties of 2-methylpyridin-3-ol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. This document offers full editorial control to present a logically structured narrative, grounded in scientific integrity and supported by authoritative references.

Introduction: Unveiling a Versatile Heterocycle

This compound, also known as 3-hydroxy-2-picoline, is a pyridine derivative that has garnered considerable attention in various scientific fields, particularly in medicinal chemistry. Its unique structural features, combining a pyridine ring with a hydroxyl and a methyl group, impart a range of chemical properties that make it a valuable scaffold for the design of novel therapeutic agents and a versatile ligand in coordination chemistry. This guide will provide a deep dive into its fundamental physicochemical properties, synthesis, analytical characterization, and key applications, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties: The Foundation of Functionality

A thorough understanding of the physicochemical properties of this compound is paramount for predicting its behavior in biological systems and for designing synthetic and analytical methodologies.

Core Identifiers and Structural Features

-

IUPAC Name: this compound

-

Synonyms: 3-Hydroxy-2-methylpyridine, 2-Methyl-3-pyridinol, 3-Hydroxy-2-picoline[1]

-

CAS Number: 1121-78-4

-

Molecular Formula: C₆H₇NO

-

Molecular Weight: 109.13 g/mol [2]

-

SMILES: CC1=NC=CC=C1O

The presence of a nitrogen atom in the aromatic ring, a hydroxyl group, and a methyl group gives rise to its characteristic properties, including its basicity, hydrogen-bonding capabilities, and potential for various chemical modifications.

Tabulated Physicochemical Data

For ease of reference, the key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 168-172 °C | [2] |

| Boiling Point | ~233-235 °C at 760 mmHg (Predicted/Experimental) | |

| pKa (Pyridinium ion) | ~5-6 | |

| pKa (Phenolic proton) | ~9-10 | |

| Water Solubility | Moderately soluble | |

| LogP | 0.49 (Predicted) |

Expert Insight: The amphoteric nature of this compound, characterized by its two pKa values, is a critical determinant of its behavior in physiological environments. The pKa of the pyridinium ion dictates its basicity, while the pKa of the phenolic proton governs its acidity. At physiological pH (~7.4), the molecule will exist in a specific ionization state that profoundly influences its solubility, membrane permeability, and interactions with biological targets.

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of this compound make it an attractive starting material for the synthesis of more complex molecules.

Synthetic Workflow: A Practical Approach

A common and reliable method for the laboratory synthesis of this compound involves the diazotization of 2-amino-3-hydroxypyridine followed by hydrolysis.

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Methylpyridin-3-ol, a substituted pyridine derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. The strategic placement of a methyl group and a hydroxyl group on the pyridine ring imparts a unique combination of electronic and steric properties, influencing its interactions with biological targets. Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective utilization in the design and development of novel therapeutic agents. Pyridine and its derivatives are integral components of numerous pharmaceuticals, acting as crucial pharmacophores that contribute to the desired therapeutic effects.[1][2][3] The insights provided in this guide are intended to empower researchers to make informed decisions in the laboratory, from initial handling and formulation to the interpretation of its biological activity.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. The causality behind each experimental choice is elucidated, grounding the practical steps in established scientific principles.

Core Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the starting point for any successful research and development endeavor. These parameters govern its behavior in various chemical and biological environments.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1121-25-1 | [4] |

| Molecular Formula | C6H7NO | [4] |

| Molecular Weight | 109.13 g/mol | [4] |

| Melting Point | 168-169 °C | |

| Boiling Point | ~225-235 °C (Predicted) | QSAR/QSPR Estimation |

| SMILES | OC1=CC=CN=C1C | [4] |

Structural and Spectroscopic Characterization

The precise arrangement of atoms and their electronic environment dictates the molecule's reactivity and interaction with its surroundings. Spectroscopic techniques provide an empirical window into this molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.9 | d | 1H | H6 |

| ~7.1 | t | 1H | H4 |

| ~7.0 | d | 1H | H5 |

| ~5.5 | br s | 1H | OH |

| ~2.4 | s | 3H | CH₃ |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | C3 |

| ~145 | C2 |

| ~138 | C6 |

| ~124 | C4 |

| ~122 | C5 |

| ~20 | CH₃ |

Note: The predicted NMR data is based on computational models and data from structurally similar compounds. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Expected Key IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch (hydroxyl) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (methyl) |

| 1600-1450 | C=C and C=N stretch (pyridine ring) |

| 1260-1000 | C-O stretch (hydroxyl) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.

Predicted UV-Vis Absorption

| Solvent | λmax (nm) |

| Ethanol | ~275 |

| Water | ~270 |

Note: The predicted UV-Vis data is based on computational models and data from structurally similar compounds. The absorption maxima can be influenced by the solvent and pH.

Physicochemical Parameters in Drug Development

The journey of a drug from administration to its site of action is governed by its physicochemical properties. Optimizing these parameters is a critical aspect of medicinal chemistry.[5]

Solubility

The ability of a compound to dissolve in a solvent is crucial for its absorption and distribution in the body.

Predicted Solubility Profile

| Solvent | Solubility |

| Water | Moderately Soluble |

| Ethanol | Soluble |

| DMSO | Soluble |

| Methanol | Soluble |

Note: These are qualitative predictions. Quantitative determination is essential for formulation development.

Acidity (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH. This is critical for understanding its behavior in different physiological compartments.

Predicted pKa Value

| Parameter | Predicted Value |

| pKa (acidic, OH) | ~9.5 - 10.5 |

| pKa (basic, N) | ~4.5 - 5.5 |

Note: These are estimations based on the electronic effects of the substituents on the pyridine ring. The phenolic hydroxyl group is expected to be weakly acidic, while the pyridine nitrogen is weakly basic.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Pack the capillary tube by tapping the open end into the powdered sample. The solid should fill the tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the capillary tube by tapping the sealed end on a hard surface or by dropping it through a long glass tube.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Once the approximate range is known, prepare a new sample and heat rapidly to about 20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has completely melted into a clear liquid (the end of the melting range).

-

Report the melting point as a range.

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small beaker with heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Bunsen burner or heating mantle

-

Clamp and stand

Procedure:

-

Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the sample is level with the thermometer bulb.

-

Suspend the thermometer and test tube assembly in the Thiele tube or beaker of heating oil, making sure the sample is fully immersed.

-

Gently heat the oil bath.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat source and allow the oil bath to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Record this temperature.

Caption: Micro Boiling Point Determination Workflow.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

-

Accurately weigh an excess amount of this compound and place it into a vial.

-

Add a known volume of the desired solvent (e.g., water, ethanol, DMSO) to the vial.

-

Seal the vial tightly and place it in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it to remove any undissolved solid.

-

Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV with a standard curve).

-

Calculate the solubility in units of mg/mL or mol/L.

Caption: Shake-Flask Solubility Determination Workflow.

pKa Determination by Potentiometric Titration

Principle: This method involves the titration of a solution of the compound with a standardized acid or base, monitoring the pH change to determine the pKa.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of HCl and NaOH (e.g., 0.1 M)

-

Deionized water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or ethanol may be used if the compound has low water solubility, but this will yield an apparent pKa.

-

Place the beaker on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

-

For the acidic pKa (hydroxyl group): Titrate the solution with the standardized NaOH solution. Add the titrant in small increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

For the basic pKa (pyridine nitrogen): Start with a fresh solution of this compound and titrate with the standardized HCl solution, following the same incremental addition and recording procedure.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. This can also be determined from the first derivative of the titration curve, where the equivalence point is the peak.

Sources

An In-depth Technical Guide to 2-Methylpyridin-3-ol (CAS: 1121-25-1): A Key Heterocyclic Building Block

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Methylpyridin-3-ol Scaffold

This compound, also known as 3-hydroxy-2-picoline, is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and organic synthesis. Its pyridine core, substituted with a hydroxyl and a methyl group, provides a unique electronic and steric environment, making it a valuable scaffold for the development of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders. The strategic placement of the hydroxyl and methyl groups allows for diverse functionalization, enabling the modulation of physicochemical properties critical for drug-likeness, such as solubility, lipophilicity, and metabolic stability. This guide offers a comprehensive technical overview of this compound, encompassing its synthesis, characterization, biological significance, and applications as a pivotal building block in drug discovery.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Data[1][2]

| Property | Value |

| CAS Number | 1121-25-1 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Hydroxy-2-methylpyridine, 3-Hydroxy-2-picoline, 2-Methyl-3-pyridinol |

| Appearance | Solid |

| Melting Point | 168-169°C |

| Boiling Point | Not available |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol and acetone. |

| pKa | Not available |

| LogP | 0.9 |

Safety and Handling[3][4][5][6][7]

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[1] Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[1][2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][3] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[1]

-

In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Get medical attention if irritation develops.[1]

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[1]

-

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several strategic routes, often leveraging the cyclization of acyclic precursors or the modification of existing heterocyclic systems. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and the need for specific substitution patterns.

Synthesis from Furan Derivatives: A Ring Transformation Approach

One common strategy involves the transformation of furan derivatives. This approach leverages the ability of the furan ring to undergo ring-opening and subsequent recyclization to form the pyridine nucleus. A representative, albeit general, multi-step process is outlined below:

Caption: A generalized workflow for the synthesis of this compound from a furan precursor.

Experimental Protocol (Illustrative):

-

Oxime Formation: 2-Acetylfuran is reacted with hydroxylamine hydrochloride in a suitable solvent system like an ethanol-water mixture to form the corresponding oxime. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Reduction to Amine: The oxime intermediate is then reduced to the corresponding amine. A common method involves the use of a Raney nickel catalyst in an alkaline ethanolic solution.

-

Cyclization and Oxidation: The resulting amine undergoes a final oxidation and cyclization step to yield this compound. The conditions for this step can vary and may involve treatment with an oxidizing agent and subsequent workup to isolate the final product.

Diels-Alder Approach from Oxazoles

A more convergent and often scalable approach involves the Diels-Alder reaction between a substituted oxazole and an ethylenic compound. This method allows for the direct construction of the substituted pyridine ring.[4]

Caption: Synthesis of 2-methyl-3-hydroxypyridine derivatives via a Diels-Alder reaction.

Experimental Protocol (Illustrative): [4]

-

Diels-Alder Reaction: A mixture of a 4-methyl-5-alkoxyoxazole (e.g., 4-methyl-5-ethoxyoxazole) and a suitable dienophile (e.g., diethyl maleate) is heated, often without a solvent, to facilitate the cycloaddition reaction.

-

Adduct Cleavage: The resulting Diels-Alder adduct is then treated with an acid, such as ethanolic HCl, and refluxed. This step facilitates the cleavage of the adduct and aromatization to the desired 2-methyl-3-hydroxypyridine derivative.

-

Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent. The product is then purified by techniques such as distillation or chromatography.

Purification

Purification of this compound typically involves standard laboratory techniques. Recrystallization from a suitable solvent is often effective for obtaining high-purity material. For more challenging separations, column chromatography on silica gel can be employed. The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Advanced Characterization

Comprehensive characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10][11][12][13]

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for the six carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment (e.g., carbons attached to the nitrogen and oxygen atoms will be deshielded).

Expected ¹H and ¹³C NMR Data (Illustrative, in CDCl₃):

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl (C-CH₃) | ~2.5 | ~24 |

| Aromatic CH | 7.0 - 8.5 | 120 - 150 |

| C-OH | - | ~155 |

| C-N | - | ~150 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Chromatographic Techniques (HPLC & LC-MS)[14][15][16][17][18]

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acidic modifier like formic or phosphoric acid for improved peak shape.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of mass spectrometry, allowing for the confirmation of the molecular weight of the target compound and the identification of any impurities.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 270 nm)

Biological Significance and Applications in Drug Discovery

The 2-methyl-3-hydroxypyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for CNS-active compounds.[6][7] Its biological activity is often attributed to its antioxidant and membrane-protective properties.

Neuroprotective Effects and Mechanism of Action

Derivatives of 3-hydroxypyridine have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and neurodegenerative diseases.[8][9][10][11][12] The proposed mechanisms of action are multifaceted:

-

Antioxidant Activity: The 3-hydroxypyridine moiety can act as a potent free radical scavenger, mitigating oxidative stress, a key contributor to neuronal damage in various neurological conditions.[11][13]

-

Modulation of Calcium Homeostasis: Studies have shown that 3-hydroxypyridine derivatives can prevent the pathological increase in intracellular calcium concentrations in neurons and astrocytes following excitotoxic or ischemic insults.[9][10] This helps to prevent the activation of downstream cell death pathways.

-

Anti-apoptotic Effects: These compounds can modulate the expression of genes involved in apoptosis. For instance, they have been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic factors.[9][10][12]

Caption: The multimodal neuroprotective mechanism of the 3-hydroxypyridine scaffold.

Case Study: Emoxipine and Mexidol

A notable example of a drug class utilizing a similar scaffold is 2-ethyl-6-methyl-3-hydroxypyridine, marketed under trade names such as Emoxipine and Mexidol.[13][14] These drugs are used in some countries for the treatment of various neurological and cardiovascular conditions. Their therapeutic effects are attributed to their antioxidant, anti-hypoxic, and membrane-protective properties.[11] The clinical use of these agents underscores the therapeutic potential of the 3-hydroxypyridine core and provides a strong rationale for the exploration of this compound as a scaffold for novel CNS drug candidates.

Conclusion: A Versatile Scaffold with significant Therapeutic Potential

This compound is a versatile and valuable building block for organic synthesis and drug discovery. Its straightforward synthesis, coupled with its inherent neuroprotective properties, makes it an attractive starting point for the development of novel therapeutics targeting a range of CNS disorders. The ability to readily functionalize the pyridine ring and the hydroxyl group allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. As our understanding of the molecular mechanisms underlying neurological diseases continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play a crucial role in the design and development of the next generation of effective treatments.

References

- PubChem. This compound. [Link]

- National Institutes of Health (NIH). Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. [Link]

- PubMed. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. [Link]

- Kolesnichenko, et al.

- ResearchGate. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo. [Link]

- Google Patents. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines.

- Organic Syntheses.

- National Institutes of Health (NIH). This compound | C6H7NO | CID 70719 - PubChem. [Link]

- Loba Chemie. 2-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No: 109-06-8 MSDS. [Link]

- SIELC Technologies. Separation of 2-Methylpyridine on Newcrom R1 HPLC column. [Link]

- The Royal Society of Chemistry.

- MDPI.

- PubMed. Assessing molecular scaffolds for CNS drug discovery. [Link]

- HMDB. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

- PubChem. 2-Methylpyridine. [Link]

- White Rose Research Online. Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. [Link]

- PubChem. 6-Methyl-2-ethyl-3-hydroxypyridine. [Link]

- Organic Syntheses.

- ResearchGate.

- PharmaCompass.com.

- Basic 1H- and 13C-NMR Spectroscopy. [Link]

- National Institutes of Health (NIH). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. [Link]

- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- SpectraBase. 2-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]

- National Institutes of Health (NIH).

- National Institutes of Health (NIH). Pyridine alkaloids with activity in the central nervous system. [Link]

- ResearchGate.

- PubMed. Recent Advances in the Development of Pyrimidine-based CNS Agents. [Link]

- MDPI.

- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

- National Institutes of Health (NIH). High-Performance Liquid Chromatography–Tandem Mass Spectrometry Analysis of Carbonyl Emissions from E-Cigarette, or Vaping, Products. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]

- 5. Separation of 2-Methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. Assessing molecular scaffolds for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Hydroxypyridine Compound Protects Brain Cells against Ischemic Damage In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Additive neuroprotective effect of 3-hydroxypyridine derivatives and human erythropoetin analogue on a hemorrhagic stroke model in rats - Kolesnichenko - Pharmacy & Pharmacology [rjeid.com]

- 12. researchgate.net [researchgate.net]

- 13. CAS 2364-75-2: Emoxipin | CymitQuimica [cymitquimica.com]

- 14. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: A Holistic Approach to Molecular Characterization

An In-Depth Technical Guide to the Structure Elucidation of 2-Methylpyridin-3-ol

In the realm of drug development and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. A compound's identity, purity, and stereochemistry dictate its function, activity, and safety. This guide eschews a rigid, technique-by-technique recitation of analytical methods. Instead, it presents an integrated, field-proven strategy for the structure elucidation of this compound, a heterocyclic compound of significant interest. Our approach mirrors the logical and causal decision-making process of an experienced analytical scientist, demonstrating how data from multiple, orthogonal techniques are woven together to build an irrefutable case for a molecule's structure. We will address not only the "how" but, more critically, the "why" behind each experimental choice, providing a self-validating framework for analysis.

Introduction to this compound: More Than a Simple Structure

This compound (CAS 1121-25-1, Formula: C₆H₇NO) is a substituted pyridine derivative, a class of compounds central to medicinal chemistry and agrochemicals.[1] Its structure, featuring a hydroxyl group and a methyl group on a pyridine ring, presents a fascinating analytical challenge: tautomerism . Hydroxypyridines can exist in equilibrium with their zwitterionic keto forms.[2] This dynamic nature means that the observed structure can be highly dependent on the physical state (solid vs. solution) and the solvent environment, making a multi-faceted analytical approach essential.[3][4] This guide will navigate this complexity to build a complete structural picture.

Physicochemical Properties

A foundational understanding of a compound's basic properties is the first step in its characterization. This data provides a baseline for identity and purity checks.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | PubChem[5] |

| Molecular Weight | 109.13 g/mol | PubChem[5] |

| CAS Number | 1121-25-1 | Matrix Fine Chemicals[6] |

| IUPAC Name | This compound | PubChem[5] |

| Synonyms | 3-Hydroxy-2-methylpyridine, 2-Methyl-3-pyridinol | PubChem[5] |

| Melting Point | 168-169°C | Crysdot LLC |

The Elucidation Workflow: A Strategic Overview

The process of structure elucidation is a logical progression from confirming purity to piecing together the molecular puzzle with spectroscopy, and finally, obtaining definitive proof. Each step provides data that validates the others.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS 1121-25-1 [matrix-fine-chemicals.com]

An In-depth Technical Guide to 2-Methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylpyridin-3-ol, a heterocyclic compound featuring a pyridine core with hydroxyl and methyl substituents, is a molecule of significant interest in medicinal chemistry and organic synthesis. Its structural attributes make it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The information presented herein is intended to serve as a technical resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical compound is paramount for scientific communication and regulatory compliance. This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

Preferred IUPAC Name: this compound[1][2]

This name clearly indicates a pyridine ring, a methyl group at position 2, and a hydroxyl group at position 3.

Synonyms: The compound is also known by several other names, which are frequently encountered in literature and commercial catalogs. Understanding these synonyms is crucial for comprehensive literature searches and material procurement.

Chemical Identifiers: For precise database searching and regulatory purposes, the following identifiers are essential:

-

SMILES: CC1=C(O)C=CC=N1[2]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its formulation characteristics, and its potential biological interactions.

| Property | Value | Source |

| Appearance | Beige-brown or light brown crystalline powder | [3][4] |

| Melting Point | 168-169 °C | [4] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

| XLogP3-AA (logP) | 0.9 | [2] |

These properties suggest that this compound is a relatively polar molecule with the potential for hydrogen bonding, which influences its solubility and interactions with biological macromolecules. The positive logP value indicates a degree of lipophilicity.

Synthesis and Manufacturing

The synthesis of this compound is a key consideration for its availability in research and commercial applications. While specific, detailed industrial synthesis protocols are often proprietary, general synthetic strategies can be inferred from the chemical literature. The synthesis of pyridine derivatives can be complex, often requiring multi-step processes and careful control of reaction conditions to achieve the desired regioselectivity. Some general approaches to the synthesis of substituted pyridines include:

-

Ring synthesis from acyclic precursors: This involves the condensation of aldehydes, ketones, and ammonia or amines.

-

Modification of existing pyridine rings: This can involve functional group interconversions or substitution reactions.

One documented approach for the synthesis of related 2-amino-3-hydroxypyridines involves the reaction of furan derivatives with ammonia in the presence of an acid catalyst at elevated temperatures and pressures[6]. Another method involves the hydrogenation of a nitropyridine precursor[7].

The choice of a synthetic route is often dictated by factors such as the availability and cost of starting materials, the desired purity of the final product, and scalability.

Applications in Research and Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of FDA-approved drugs[8]. The unique electronic properties and the ability of the nitrogen atom to act as a hydrogen bond acceptor make pyridine derivatives attractive for targeting various biological receptors and enzymes[8][9].

4.1. Intermediate in Pharmaceutical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its bifunctional nature, with both a nucleophilic hydroxyl group and a modifiable pyridine ring, allows for a variety of chemical transformations. It is specifically mentioned as a key intermediate in the synthesis of pyrimidine derivatives, which are a class of compounds with diverse biological activities, including antiviral applications[4][5].

4.2. Core Structure in Bioactive Molecules

The 3-hydroxy-2-methylpyridine moiety is a core component of Vitamin B6, highlighting its biological significance[4]. This structural motif is recognized by biological systems and can be incorporated into drug candidates to enhance their interaction with specific targets. The methyl group can also play a crucial role in modulating the pharmacodynamic and pharmacokinetic properties of a drug molecule by influencing its conformation, metabolic stability, and binding affinity[10].

4.3. Agrochemicals and Specialty Materials

Beyond pharmaceuticals, pyridine derivatives like this compound are utilized in the agrochemical industry for the development of new herbicides, insecticides, and fungicides[3]. The versatility of this compound also extends to the creation of specialty chemicals, such as advanced polymers and functional coatings[3].

Experimental Protocols and Characterization

5.1. Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and C=N bonds.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound[11].

5.2. Illustrative Synthetic Workflow: Conceptual

While a specific, validated protocol for the synthesis of this compound from basic starting materials is not detailed in the provided search results, a conceptual workflow for a related transformation, such as the synthesis of a more complex derivative from this compound, can be illustrated.

Caption: Conceptual workflow for the derivatization of this compound.

Safety and Handling

Proper safety precautions are essential when handling any chemical compound. Based on available safety data sheets, this compound is considered hazardous.

Hazard Statements:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection[12][13][14].

-

Ventilation: Use only outdoors or in a well-ventilated area[12][14].

-

Handling: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product[12][14].

-

Storage: Store in a well-ventilated place and keep the container tightly closed[12].

In case of exposure, it is crucial to follow the first-aid measures outlined in the safety data sheet, such as rinsing the eyes cautiously with water, washing the skin with soap and water, and moving the individual to fresh air[12].

Conclusion

This compound is a foundational chemical for advancements in pharmaceuticals, agrochemicals, and material science. Its well-defined structure and versatile reactivity provide a robust platform for the synthesis of a multitude of complex molecules. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in the creation of novel and effective products. The continued exploration of pyridine chemistry, with compounds like this compound at its core, promises to yield significant contributions to science and industry.

References

- Matrix Fine Chemicals. This compound | CAS 1121-25-1. [Link]

- PubChem. This compound | C6H7NO | CID 70719. [Link]

- Global Chemical Network. The Utility of Pyridine Derivatives: Focus on 3-Hydroxy-2-methylpyridine. [Link]

- PubChem. 4,5-Bis(hydroxymethyl)

- PubChem. 2-((Dimethylamino)methyl)pyridin-3-ol. [Link]

- PubChem. 6-Amino-2-methylpyridin-3-ol | C6H8N2O | CID 13003121. [Link]

- PubChem. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128. [Link]

- National Institutes of Health. This compound | C6H7NO | CID 70719 - PubChem. [Link]

- MDPI.

- Crysdot LLC. This compound - Heterocyclic Compounds. [Link]

- ResearchGate.

- SIELC Technologies. This compound. [Link]

- CAPS. Phytochemical: this compound. [Link]

- ResearchGate. (PDF) Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]

- PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

- Google Patents. US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

- MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]

- PubChem. 2-Methylpyridine | C5H4N(CH3) | CID 7975. [Link]

- PubMed.

- MDPI. Organic Compounds with Biological Activity. [Link]

- ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

- RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

Sources

- 1. This compound | CAS 1121-25-1 [matrix-fine-chemicals.com]

- 2. This compound | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 3-Hydroxy-2-methylpyridine | 1121-25-1 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. US4061644A - Process for the production of 2-amino-3-hydroxypyridines - Google Patents [patents.google.com]

- 7. 2-amino-6-methylpyridin-3-ol synthesis - chemicalbook [chemicalbook.com]

- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | SIELC Technologies [sielc.com]

- 12. fishersci.com [fishersci.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Methylpyridin-3-ol: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylpyridin-3-ol, a significant heterocyclic compound. The guide delves into its historical discovery, tracing its origins as a key intermediate in the synthesis of Vitamin B6. It offers a detailed exploration of its chemical and physical properties, supported by spectroscopic and crystallographic data. Key synthetic routes, including transformations from furan and oxazole precursors, are presented with detailed experimental protocols. Furthermore, this guide examines the role of the 2-methyl-3-hydroxypyridine scaffold in medicinal chemistry, highlighting its biological significance and potential in drug discovery, with a focus on its antioxidant and neuroprotective properties.

Introduction

This compound, also known as 3-hydroxy-2-picoline, is a substituted pyridine derivative that holds a pivotal position in both synthetic organic chemistry and medicinal research. Its structure, featuring a hydroxyl group at the 3-position and a methyl group at the 2-position of the pyridine ring, is a core fragment of pyridoxine, a form of Vitamin B6. This structural relationship has historically driven much of the initial interest in its synthesis and chemical reactivity. Beyond its role as a precursor to vitamins, the 3-hydroxypyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds. This guide will provide a thorough examination of this compound, from its early synthesis to its contemporary applications as a versatile building block in the development of novel therapeutic agents.

Discovery and Historical Context

While a singular, definitive "discovery" paper for this compound is not readily apparent in the historical literature, its significance as a key synthetic intermediate emerged in the mid-20th century, largely in the context of Vitamin B6 synthesis. A landmark U.S. Patent filed in 1962 by researchers at Merck & Co. detailed a process for preparing 2-methyl-3-hydroxypyridines, explicitly stating their value as intermediates for producing Vitamin B6 and its derivatives[1][2]. This patent highlighted the Diels-Alder reaction of 4-methyl-5-hydrocarbonoxyoxazoles with ethylenic compounds as a convenient route to these substituted pyridines[1][2].

Prior to this, in the 1950s, the transformation of furan derivatives into pyridines was being explored. A notable study reported the formation of 2-methyl-3-hydroxypyridine from the reaction of 2-acetylfuran with ammonia, laying the groundwork for one of the key synthetic pathways to this compound[3]. These early investigations were driven by the need for efficient and scalable methods to construct the core structure of pyridoxine, a vital nutrient. The development of these synthetic routes was a critical step in making Vitamin B6 more accessible for nutritional and therapeutic use.

Chemical and Physical Properties

This compound is a crystalline solid with the chemical formula C₆H₇NO and a molecular weight of 109.13 g/mol [3]. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO | [3] |

| Molecular Weight | 109.13 g/mol | [3] |

| Appearance | Powder | Sigma-Aldrich |

| Melting Point | 168-169 °C | Sigma-Aldrich |

| CAS Number | 1121-25-1 | [3] |

| pKa | Not available | |

| Solubility | Soluble in water and alcohol | [4] |

Spectroscopic Data:

-

¹H NMR: Spectral data is available and consistent with the assigned structure.

-

¹³C NMR: Spectral data is available and consistent with the assigned structure.

-

IR Spectroscopy: Characteristic absorptions corresponding to the hydroxyl and aromatic functionalities are observed.

-

Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound.

Crystallography:

The crystal structure of this compound has been determined, and the data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 296356[3]. The crystal structure reveals the planar nature of the pyridine ring and the intermolecular hydrogen bonding interactions involving the hydroxyl group.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most prominent methods starting from furan and oxazole derivatives.

Synthesis from 2-Acetylfuran

This method involves the ring transformation of a furan derivative into a pyridine through reaction with ammonia. The overall transformation is a classic example of converting a five-membered heterocycle into a six-membered one.

Caption: Synthesis of this compound from 2-Acetylfuran.

Experimental Protocol: Synthesis from 2-Acetylfuran [3]

-

Reaction Setup: In a high-pressure autoclave, combine 2-acetylfuran, a source of ammonia (e.g., aqueous ammonia or liquid ammonia), and a catalyst such as ammonium chloride.

-

Reaction Conditions: Heat the sealed autoclave to a temperature of approximately 180°C for several hours. The exact duration will depend on the scale and specific reagents used.

-

Work-up and Isolation: After cooling the reactor to room temperature, carefully vent any excess pressure. The reaction mixture is then typically diluted with a suitable solvent like methanol.

-

Purification: The crude product can be purified by techniques such as recrystallization or column chromatography to yield pure this compound.

Causality behind experimental choices: The use of a high-pressure autoclave is necessary to reach the required reaction temperature and to contain the ammonia. The ammonium chloride catalyst facilitates the ring-opening and closing mechanism.

Synthesis from Oxazole Derivatives (Diels-Alder Approach)

This elegant approach utilizes a Diels-Alder reaction between a substituted oxazole (the diene) and a suitable dienophile to construct the pyridine ring. This method offers a high degree of control over the substitution pattern of the final product.

Caption: Diels-Alder synthesis of 2-Methyl-3-hydroxypyridine derivatives.

Experimental Protocol: Diels-Alder Synthesis [1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-5-ethoxyoxazole and a suitable dienophile (e.g., maleic anhydride) in an inert solvent such as dry benzene.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Intermediate Formation: The initial Diels-Alder adduct is formed during this step.

-

Aromatization and Isolation: The adduct can be aromatized to the pyridine derivative by the elimination of ethanol, which can occur thermally or be promoted by the addition of an acid.

-

Purification: The final product is then isolated and purified by standard laboratory techniques.

Causality behind experimental choices: The oxazole acts as the diene component in the Diels-Alder reaction. The choice of dienophile determines the substitution pattern at the 4 and 5 positions of the resulting pyridine ring. The subsequent aromatization step is thermodynamically favorable and drives the reaction to completion.

Role in Research and Drug Development

The 2-methyl-3-hydroxypyridine scaffold is a cornerstone in medicinal chemistry due to its presence in Vitamin B6 and its favorable pharmacological properties.

Vitamin B6 Analogs and Metabolism

This compound is a direct structural analog of pyridoxine (Vitamin B6), lacking the hydroxymethyl groups at the 4 and 5 positions. This structural similarity makes it a valuable tool for studying the biological roles of Vitamin B6 and the enzymes involved in its metabolism[5]. Derivatives of 3-hydroxypyridine are known to play roles in the metabolism of amino acids and neurotransmitters[5].

Neuroprotective and Antioxidant Properties

The 3-hydroxypyridine core is a well-known antioxidant scaffold. The phenolic hydroxyl group can act as a radical scavenger, mitigating oxidative stress. This property has led to the investigation of 3-hydroxypyridine derivatives for the treatment of conditions associated with oxidative damage, such as neurodegenerative diseases. For instance, derivatives of 3-hydroxypyridine have been explored for their neuroprotective effects in models of ischemic brain injury[6]. The compound Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), a close analog, is used as an antioxidant and antihypoxant agent[7][8].

A Scaffold in Drug Design

The pyridine ring is a common motif in a vast array of FDA-approved drugs[9][10][11][12]. The 2-methyl-3-hydroxypyridine scaffold offers several advantages for drug design:

-

Hydrogen Bonding: The hydroxyl group and the pyridine nitrogen can participate in hydrogen bonding interactions with biological targets.

-

Scaffold for Derivatization: The core structure can be readily functionalized at various positions to optimize pharmacological activity and pharmacokinetic properties.

-

Favorable Physicochemical Properties: The pyridine moiety often imparts desirable solubility and metabolic stability to drug candidates.

While specific drugs directly derived from this compound as the lead compound are not extensively documented, its structural motif is a recurring theme in the design of new therapeutic agents targeting a wide range of diseases.

Conclusion

This compound has a rich history rooted in the quest for synthetic routes to Vitamin B6. Its journey from a key intermediate to a recognized privileged scaffold in medicinal chemistry highlights its enduring importance. The synthetic methodologies developed for its preparation, particularly from furan and oxazole precursors, are classic examples of heterocyclic transformations. With its inherent biological relevance and versatile chemical nature, the 2-methyl-3-hydroxypyridine core continues to be a valuable building block for the design and synthesis of novel compounds with therapeutic potential, particularly in the areas of neuroprotection and antioxidant therapy. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the full potential of this remarkable molecule.

References

- The Chemical Properties and Synthesis of 3-Hydroxypyridine: An Industrial Perspective. (URL: [Link])

- This compound | C6H7NO | CID 70719 - PubChem. (URL: [Link])

- US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google P

- Flow Synthesis of 2-Methylpyridines via α-Methyl

- Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - MDPI. (URL: [Link])

- Metalation of 2-Methylpyridine Derivatives - Organic Syntheses Procedure. (URL: [Link])

- US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google P

- DE10261271A1 - Process for the preparation of pyridoxine or its acid addition salt - Google P

- Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin | Request PDF - ResearchG

- 2-(Hydroxymethyl)pyridin-3-ol - PMC - NIH. (URL: [Link])

- [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed. (URL: [Link])

- A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: [Link])

- Pyridine Syntheses. III. Preparation and Reactions of Some Penta-substituted Pyridines | Journal of the American Chemical Society. (URL: [Link])

- CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google P

- 2-(Hydroxymethyl)pyridin-3-ol - MySkinRecipes. (URL: [Link])

- Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations - PMC - PubMed Central. (URL: [Link])

- 6-Amino-2-methylpyridin-3-ol | C6H8N2O | CID 13003121 - PubChem. (URL: [Link])

- Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine - Pharmacia. (URL: [Link])

- Synthesis of Some Substituted Pyridines1 | The Journal of Organic Chemistry. (URL: [Link])

- Synthesis of Pyridines | Industrial & Engineering Chemistry - ACS Public

- This compound | C6H7NO | CID 70719 - PubChem - NIH. (URL: [Link])

- Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (URL: [Link])

- Retinoprotective Effect of 2-Ethyl-3-hydroxy-6-methylpyridine Nicotin

- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Public

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (URL: [Link])

- Pyridine Synthesis: Cliff Notes - Baran Lab. (URL: [Link])

- [Cerebroprotective effect of 3-oxypyridine and succinic acid derivatives in acute phase of alloxan-induced diabetes mellitus in r

- (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. (URL: [Link])

- The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])

- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (URL: [Link])

- Neuroprotective Strategies for Neurological Disorders by Natural Products: An upd

- Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review - MDPI. (URL: [Link])

- Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. (URL: [Link])

- Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide - Its X-ray and spectroscopic studies as well as DFT quantum chemical calcul

- Crystal structure, vibrational and optic properties of 2-N-methylamino-3-methylpyridine N-oxide – Its X-ray and spectroscopic studies as well as DFT quantum chemical calculations | Request PDF - ResearchG

- 2-Hydroxy-3-methylpyridine | C6H7NO | CID 70481 - PubChem. (URL: [Link])

- (PDF)

- Contributions to the chemistry of pyridine. Part II. 3- and 5-Hydroxy-2-methylpyridine, and the condensation of 5-hydroxy-2-methylpyridine with formaldehyde in alkaline medium - Journal of the Chemical Society (Resumed) (RSC Publishing). (URL: [Link])

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. US3227724A - Process for preparing 2-methyl-3-hydroxypyridines - Google Patents [patents.google.com]

- 3. This compound | C6H7NO | CID 70719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3381014A - Process for producing pyridoxine and novel intermediates thereof - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-(Hydroxymethyl)pyridin-3-ol [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 10. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

- 12. discovery.researcher.life [discovery.researcher.life]

natural occurrence of 3-hydroxy-2-methylpyridine

An In-depth Technical Guide to the Natural Occurrence of 3-Hydroxy-2-methylpyridine

Executive Summary

3-Hydroxy-2-methylpyridine, a heterocyclic compound belonging to the methylpyridine class, is a molecule of significant interest due to its presence in various natural systems and its utility as a versatile building block in synthetic chemistry.[1] This guide provides a comprehensive technical overview of its natural occurrence, formation pathways, and the analytical methodologies required for its isolation and characterization. We delve into both non-enzymatic formation routes, such as the Maillard reaction prevalent in food chemistry, and its documented presence in specific plants and microorganisms.[2][3] Detailed, field-proven protocols for extraction and quantification are presented, designed to be self-validating for researchers in natural product chemistry, pharmacology, and drug development. The guide also explores the compound's known biological significance, its relationship to Vitamin B6 metabolism, and future research directives aimed at closing existing knowledge gaps.[4][5]

Introduction to 3-Hydroxy-2-methylpyridine

3-Hydroxy-2-methylpyridine (CAS No: 1121-25-1), also known as 2-methyl-3-pyridinol, is an aromatic heterocyclic compound with the molecular formula C₆H₇NO.[1] Its structure, featuring a pyridine ring substituted with both a hydroxyl and a methyl group, imparts a unique combination of aromaticity and reactivity.[1] This makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries for creating compounds with targeted biological activities.[1][6] While widely used in synthesis, its presence in nature is a subject of growing interest, suggesting endogenous roles and biosynthetic pathways yet to be fully elucidated.

Key Chemical Properties:

-

Appearance: Beige to light brown crystalline powder[1]

-

Molecular Weight: 109.13 g/mol [2]

-

Melting Point: 168-169 °C

-

Synonyms: 3-Hydroxy-2-picoline, 2-Methyl-3-pyridinol[7]

Natural Occurrence and Formation Mechanisms

The presence of 3-hydroxy-2-methylpyridine in the natural world is attributed to both its synthesis by living organisms and its formation as a product of chemical reactions in natural matrices, particularly during the heating of food.

Documented Natural Sources

3-Hydroxy-2-methylpyridine has been identified in a select number of biological sources, spanning the microbial and plant kingdoms.

-

Microorganisms: The compound has been reported in bacteria of the genus Streptomyces, which are renowned for their ability to produce a vast array of secondary metabolites.[2]

-

Plants: It has been found in Astragalus mongholicus, a staple herb in traditional Chinese medicine, and Salvia divinorum, a psychoactive plant.[2][8]

-

Foods: The compound is known to occur in cocoa.[9] Additionally, a closely related derivative, 3-hydroxy-2-methylpyridine-4,5-dicarboxylate, has been detected in foods such as chicken and pork, highlighting the prevalence of this chemical scaffold in the human diet.[5]

Quantitative Data

A significant knowledge gap exists regarding the concentration of 3-hydroxy-2-methylpyridine in its natural sources. The current body of literature primarily reports its qualitative presence. This underscores a critical need for future research to focus on quantitative analysis to understand the compound's distribution and physiological relevance in these organisms.

| Table 1: Documented Natural Sources of 3-Hydroxy-2-methylpyridine | |

| Kingdom | Species/Source |

| Bacteria | Streptomyces sp.[2] |

| Plantae | Astragalus mongholicus[2][8] |

| Salvia divinorum[2][8] | |

| Foodstuff | Cocoa[9] |

Formation Pathways

2.3.1 Non-Enzymatic Formation: The Maillard Reaction

The Maillard reaction is a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. It is a cornerstone of food chemistry, responsible for the development of color, aroma, and flavor in cooked foods.[10][11] The formation of N-containing heterocyclic compounds, including hydroxypyridines, is a common feature of this process.[10]

The reaction proceeds through three main stages:

-

Initial Stage: Condensation of a reducing sugar (e.g., glucose) with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. This product subsequently undergoes an Amadori rearrangement to form a ketosamine compound.[12][13]

-

Intermediate Stage: The Amadori products undergo dehydration and fragmentation. This stage involves complex pathways, including Strecker degradation, which produces a variety of reactive carbonyl compounds.[11][12]

-

Final Stage: The highly reactive intermediates from the previous stage polymerize and condense to form a diverse array of products, including the brown nitrogenous polymers known as melanoidins, as well as various heterocyclic flavor compounds like 3-hydroxy-2-methylpyridine.[12]

Caption: Figure 1: A simplified diagram illustrating the key stages of the Maillard reaction.

2.3.2 Enzymatic Biosynthesis

While the Maillard reaction explains its presence in processed foods, the occurrence of 3-hydroxy-2-methylpyridine in living organisms points to enzymatic biosynthetic pathways. It is described as a derivative of Vitamin B₆.[4] The metabolism of Vitamin B₆ in bacteria involves related structures, such as 3-hydroxy-2-methylpyridine-5-carboxylate. Enzymes like 3-hydroxy-2-methylpyridinecarboxylate dioxygenase and 3-hydroxy-2-methylpyridine-4,5-dicarboxylate 4-decarboxylase catalyze reactions on this pyridine scaffold, indicating that organisms possess the enzymatic machinery to modify such compounds.[14][15] The exact pathway for 3-hydroxy-2-methylpyridine itself in plants like Astragalus is not yet elucidated but is likely related to the broader pyridine alkaloid or Vitamin B₆ metabolic networks.

Methodologies for Isolation and Characterization

The successful study of 3-hydroxy-2-methylpyridine from natural sources hinges on robust and validated experimental protocols. As a Senior Application Scientist, the causality behind each step is as critical as the step itself.

Protocol: General Alkaloid Extraction from Plant Material

This protocol is a self-validating, multi-step acid-base extraction designed to selectively isolate basic compounds like pyridine alkaloids from complex plant matrices.[16]

Rationale: The basic nitrogen atom in the pyridine ring can be protonated in an acidic solution, rendering the molecule water-soluble. This allows for separation from non-basic, lipophilic compounds. Subsequent basification deprotonates the nitrogen, making the alkaloid soluble in organic solvents for extraction.

Step-by-Step Methodology:

-

Sample Preparation:

-

Air-dry the plant material (e.g., Astragalus roots) at 40°C to prevent enzymatic degradation.

-

Grind the dried material into a fine powder (e.g., using a Wiley mill) to maximize the surface area for solvent penetration.

-

-

Maceration:

-

Macerate 100 g of the powdered material in 1 L of 80% methanol for 48 hours at room temperature with continuous agitation. Causality: Methanol is an effective solvent for a broad range of polar and semi-polar metabolites, including alkaloids.

-

-

Filtration and Concentration:

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate to a thick residue using a rotary evaporator under reduced pressure at a temperature below 45°C to avoid thermal degradation.

-

-

Acid-Base Partitioning:

-

Redissolve the crude extract in 200 mL of 5% hydrochloric acid (HCl). This protonates the basic alkaloids, making them soluble in the aqueous phase.

-

Perform a liquid-liquid extraction of the acidic solution with 3 x 150 mL of diethyl ether. Discard the ether layers, which contain neutral and acidic lipophilic compounds.

-

Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide. This deprotonates the alkaloids, making them less water-soluble.

-

Extract the now-basic aqueous solution with 3 x 150 mL of dichloromethane. The target compound will partition into the organic phase.

-

-

Final Processing:

-

Combine the dichloromethane extracts and dry over anhydrous sodium sulfate to remove residual water.

-

Filter and evaporate the solvent to yield the crude alkaloid extract containing 3-hydroxy-2-methylpyridine. Further purification can be achieved via column chromatography.

-

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC)

This method provides a framework for the quantitative analysis of 3-hydroxy-2-methylpyridine in the obtained extracts.

Rationale: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column provides a nonpolar stationary phase, while a polar mobile phase is used. By using a UV detector set to the absorbance maximum of the pyridine ring, sensitive and specific quantification can be achieved.

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of a pure 3-hydroxy-2-methylpyridine standard in methanol.

-

Create a calibration curve by preparing serial dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution.

-

Accurately weigh the crude alkaloid extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and filter through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of 20 mM potassium phosphate buffer (pH 7.0) and acetonitrile (90:10 v/v). Causality: The buffered aqueous-organic mobile phase ensures consistent ionization state and good peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~280 nm (verify λmax with a standard).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run the standards to generate a calibration curve of peak area versus concentration.

-

Inject the prepared sample.

-

Identify the 3-hydroxy-2-methylpyridine peak in the sample chromatogram by comparing its retention time with the standard.

-

Quantify the amount of the compound in the sample by interpolating its peak area on the calibration curve.

-

Integrated Analytical Workflow

The entire process from raw natural material to a quantified result can be visualized as a cohesive workflow.

Caption: Figure 2: An integrated workflow from sample preparation to final quantification.

Biological Significance and Toxicological Profile

Known Biological Activities and Potential Applications